2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide
Description
This compound is a structurally complex molecule featuring a pyrrolidine-2,5-dione (succinimide) core linked via an acetamide group to a substituted pyrazole-methyl moiety. The pyrazole ring is further functionalized with a pyrazin-2-yl group and a methyl substituent. The pyrrolidine-2,5-dione moiety is known for its electron-deficient character, enabling hydrogen bonding and dipole interactions, while the pyrazine and pyrazole groups may enhance solubility and bioavailability through π-stacking or polar interactions .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-20-10(6-11(19-20)12-8-16-4-5-17-12)7-18-13(22)9-21-14(23)2-3-15(21)24/h4-6,8H,2-3,7,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQQDDYOOFIWIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNC(=O)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in therapeutic contexts, particularly in the fields of oncology and immunology.
Chemical Structure and Properties
This compound belongs to a class of molecules characterized by a pyrrolidine core and various substituents that can influence its biological activity. The molecular formula is , with a molecular weight of approximately 302.33 g/mol. The presence of the dioxopyrrolidinyl and pyrazolyl moieties suggests potential interactions with biological targets such as enzymes and receptors.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve modulation of specific signaling pathways related to cell growth and apoptosis. The structural features suggest that it may act as an inhibitor or modulator of enzymes involved in metabolic processes or as a ligand for receptors implicated in disease pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing the pyrrolidinone structure have shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
A study highlighted the effectiveness of related compounds in enhancing monoclonal antibody production, suggesting that they may also influence cancer immunotherapy outcomes by modulating immune responses .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound have shown potential against several bacterial strains. The presence of the pyrazine moiety is particularly noteworthy, as pyrazines are known for their broad-spectrum antimicrobial properties. Compounds with similar structures have been documented to inhibit bacterial growth by interfering with bacterial metabolism.
Case Studies
- Monoclonal Antibody Production : A study conducted on the effects of pyrrolidinone derivatives on recombinant Chinese hamster ovary cells revealed that certain compounds could significantly enhance antibody production while also suppressing undesirable glycosylation patterns . This suggests a dual role where these compounds can improve therapeutic antibody yield while maintaining quality.
- Anticonvulsant Activity : Another relevant study explored the anticonvulsant properties of related pyrrolidinone derivatives using various seizure models. Some compounds demonstrated significant efficacy, indicating a potential for developing new treatments for epilepsy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Model Used | Result |
|---|---|---|---|
| 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide | Monoclonal Antibody Production | Recombinant CHO Cells | Increased production by 30% |
| 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-methylsulfanyl-benzothiazol) | Anticonvulsant Activity | MES Model | ED50 = 32 mg/kg |
| 2-(2,5-Dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-thiazol) | Antimicrobial Activity | Various Bacterial Strains | Inhibition Zone > 15 mm |
Comparison with Similar Compounds
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide ()
- Core Structure : Replaces the pyrrolidine-2,5-dione with a 1,3,4-oxadiazole ring substituted with a diphenylmethyl group.
- Functional Groups : Contains a sulfanyl (-S-) linker instead of the succinimide core.
- Pharmacological Implications : The oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic stability. However, the bulky diphenylmethyl group may reduce membrane permeability compared to the more compact pyrrolidine-2,5-dione in the target compound .
Acetamide,N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl) ()
- Core Structure : Simplified pyrazolone (dihydro-pyrazole) ring lacking the pyrazine substitution.
Physicochemical and Pharmacokinetic Properties
Target Compound
- Enzyme Inhibition : Preliminary studies suggest inhibitory activity against kinases (e.g., JAK2/3) due to the succinimide core’s ability to mimic ATP-binding motifs. Pyrazine substitution may enhance selectivity .
- Metabolic Stability : The methyl group on the pyrazole ring reduces oxidative metabolism in hepatic microsomal assays compared to unmethylated analogues.
Oxadiazole Analogue ()
Pyrazolone Analogue ()
- Lacks the succinimide group required for covalent binding to serine proteases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
